molecular formula NO2- B080452 Nitrite CAS No. 14797-65-0

Nitrite

Cat. No.: B080452
CAS No.: 14797-65-0
M. Wt: 46.006 g/mol
InChI Key: IOVCWXUNBOPUCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrite is a chemical compound with the formula NO₂⁻. It is an anion and plays a significant role in various chemical and biological processes. This compound is commonly found in the environment as part of the nitrogen cycle and is used extensively in the chemical and pharmaceutical industries. It is also present in some foods as a preservative.

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: this compound can be synthesized by the reaction of nitrogen oxides with alkaline solutions. For example, passing a mixture of nitrogen monoxide and nitrogen dioxide into an aqueous solution of sodium hydroxide or sodium carbonate produces sodium this compound: [ \text{NO} + \text{NO}_2 + 2 \text{NaOH} \rightarrow 2 \text{NaNO}_2 + \text{H}_2\text{O} ] [ \text{NO} + \text{NO}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaNO}_2 + \text{CO}_2 ]

Industrial Production Methods:

    This compound Salts Production: Industrially, this compound salts such as sodium this compound are produced by the absorption of nitrogen oxides in alkaline solutions.

Types of Reactions:

    Oxidation: this compound can be oxidized to nitrate (NO₃⁻) in the presence of strong oxidizing agents.

    Reduction: this compound can be reduced to nitrogen monoxide (NO) or ammonia (NH₃) under different conditions.

    Substitution: this compound can undergo substitution reactions, such as the formation of nitroso compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Iron(II) sulfate (FeSO₄), zinc dust in acidic conditions.

Major Products:

    Oxidation: Nitrate (NO₃⁻).

    Reduction: Nitrogen monoxide (NO), ammonia (NH₃).

    Substitution: Nitroso compounds (R-NO).

Mechanism of Action

Target of Action

Nitrite primarily targets hemoglobin . It acts by oxidizing hemoglobin to methemoglobin . The now oxidized Fe3+ in methemoglobin also binds cyanide with high affinity . This compound also targets the Atrial natriuretic peptide receptor 1 .

Mode of Action

This compound’s mode of action is primarily through its reduction to nitric oxide (NO). Nitric oxide is a potent vasodilator, signaling for relaxation of involuntary muscles . This results in the expansion of blood vessels and lowering of blood pressure . As an antidote (to cyanide poisoning), this compound promotes the formation of methemoglobin, which combines with cyanide to form non-toxic cyanmethemoglobin .

Biochemical Pathways

This compound is involved in key pathways crucial to life on Earth and to the planetary “recycling” of nitrogen . This compound is converted to nitrate in the process of nitrification . This involves the oxidation of ammonia (NH3) with oxygen into this compound, followed by the oxidation of this compound into nitrate . This compound can also be reduced to NO, producing an array of nitrogen oxide species including nitrosothiols, N-nitrosamines, and iron-nitrosyls .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in various organs as well as in the blood, or excreted by the kidneys . Under hypoxic conditions, this compound can be reduced to NO . When O2 is present, this compound can be oxidized to produce nitrate . The elimination half-lives of this compound (15–30 min) are long enough for these species to serve as circulating reservoirs of NO bioactivity .

Result of Action

The result of this compound’s action is primarily vasodilation, which leads to a decrease in blood pressure . This is beneficial in conditions such as angina pectoris due to coronary artery disease . Excessive this compound can lead to methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood .

Action Environment

Environmental factors play a significant role in this compound’s action, efficacy, and stability. Nitrogen is a crucial nutrient that helps plants and crops grow, but high concentrations are harmful to people and nature . Excess nitrogen from agricultural sources is one of the main causes of water pollution in Europe . A high level of nitrate makes water unsuitable as drinking water . In rivers, lakes, and marine waters, nitrogen and other nutrients stimulate the growth of algae . This affects the natural ecosystem and can lead to depletion of the oxygen in the water .

Biochemical Analysis

Biochemical Properties

Nitrite interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound reductase from Bacillus cereus LJ01, an enzyme that effectively degrades this compound, has been isolated and characterized . The this compound ion binds to the active site of this enzyme, forming three hydrogen bonds with the residues ASN72, ALA133, and ASN140 .

Cellular Effects

This compound influences cell function by participating in cell signaling, hypoxia-dependent response, and regulation of blood flow . It can affect gene expression and cellular metabolism, thereby altering the overall cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound reductase can degrade this compound with or without an electron donor .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing to better understand the dosage effects of this compound .

Metabolic Pathways

This compound is involved in the Nitrate-Nitrite-Nitrogen Oxide biochemical pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Scientific Research Applications

Nitrite has extensive applications in various fields:

Comparison with Similar Compounds

    Nitrate (NO₃⁻): Both nitrite and nitrate are part of the nitrogen cycle, but nitrate is a more oxidized form.

    Nitroso Compounds (R-NO): These are organic derivatives of this compound and have different chemical properties and applications.

Uniqueness of this compound:

Properties

IUPAC Name

nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO2/c2-1-3/h(H,2,3)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCWXUNBOPUCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024219
Record name Nitrite ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.006 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitrites, inorganic, n.o.s. appears as colorless solutions or crystalline solids. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name NITRITES, INORGANIC, N.O.S.
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

14797-65-0
Record name NITRITES, INORGANIC, N.O.S.
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14797-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrite
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrite ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRITE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39976L608
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Hb was reacted with 10-fold molar excess S-nitrosocysteine (CysNO) which was synthesized immediately before use in high concentration by a modification of standard procedure (see, for example, Stamler, J. S. and Feelisch, M., “Preparation and Detection of S-Nitrosothiols,” pp. 521-539 in Methods In Nitric Oxide Research, M. Feelisch and J. S. Stamler, eds., John Wiley & Sons Ltd., 1996) as follows. L-cysteine hydrochloride (1.1 M) dissolved in 0.5 N HCl/0.5 mM EDTA was reacted with an equal volume of 1 M NaNO2 (sodium nitrite) dissolved in water, to form CysNO (the ratio of cysteine to nitrite influences the SNO-Hb product and activity profile), and is neutralized prior to addition to the hemoglobin solution by dilution in 100-200 mM PBS (pH 7.4 to 8.0, with 0.5 mM EDTA). The concentration of CysNO was then adjusted by dilution in PBS, pH 8.0, to yield a working CysNO solution (pH 6-7). Oxyhemoglobin (>100 μM in borate, pH 9.1-9.2) was S-nitrosylated by incubation with a 10-fold molar excess of CysNO over Hb (ratio influences product critically). Periods of incubation are determined by the desired synthetic preparation; i.e., a desired ratio of SNO/tetramer, desired met- to oxy- to nitosyl-Hb ratios, polynitrosated or non-polynitrosated. For example, 10 min. is a preferred time for SNO-oxyHb with 2 SNO per tetramer. The reaction was stopped by rapid transfer of the reaction mixture to a column of fine Sephadex G-25 (bed volume should be 10 to 30-fold excess over that of the reaction mixture) preequilibrated with 100 mM PBS pH 7.4, 0.5 mM EDTA. Typically, a 150 μl sample of the mixture was added to a 4.5 ml column measuring 12 mm (inner diameter). The column was then centrifuged at 800-1200 g for 60 seconds and the effluent containing purified SNO-oxyHb collected in a 1.5 ml airtight plastic vial that was subsequently kept on ice and protected from light.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
S-Nitrosothiols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Peroxynitrite was prepared as described previously (17). Briefly, an aqueous solution of 0.6 M sodium nitrite was rapidly mixed with an equal volume of 0.7 M hydrogen peroxide containing 0.6 M HCl and immediately quenched with the same volume of 1.5 M NaOH. All reaction solutions were kept on ice. The concentration of peroxynitrite was determined spectrally in 0.1 M NaOH (ε302 nm=1,670 M−1cm−1) (18). The concentration of freshly synthesized peroxynitrite solutions was typically 150 mM 180 mM (75% of theoretical yield) leaving a 25% contamination (50 mM) by of H2O2 and nitrite. Thus, when 20 μM peroxynitrite was used to oxidize Mn porphyrins, 5 μM each of H2O2 and nitrite were present. Tetramethylammonium peroxynitrite (purchased from Alexis), which has no H2O2 contamination, was used to assess any interference due to H2O2. H2O2 increased the rate of re-reduction of Mn(IV)porphyrins back to their respective Mn(III) forms, apparently via direct reduction of the Mn(IV)=O intermediate. However, the rate of H2O2-mediated re-reduction was roughly 1500-fold slower than oxidation of Mn(III)porphyrins by peroxynitrite. Thus, interference with peroxynitrite-mediated metalloporphyrin oxidation by the low micromolar amounts of H2O2 present was negligible.
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: How does nitrite interact with hemoglobin, and what are the downstream consequences?

A1: this compound (NO2-) reacts with deoxyhemoglobin, reducing it to nitric oxide (NO) and forming methemoglobin (MetHb) as a byproduct. [] This reaction is potentiated under hypoxic conditions. [, ] While MetHb cannot bind oxygen, the generated NO acts as a potent vasodilator, influencing blood flow and blood pressure. [, ]

Q2: How does this compound affect the nitrification process in wastewater treatment?

A2: this compound plays a dual role in nitrification. It is an intermediate product formed by ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea, which convert ammonia (NH3) to this compound. [] Subsequently, this compound-oxidizing bacteria (NOB) like Nitrobacter winogradskyi oxidize this compound to nitrate (NO3-). [] The presence of contaminants like triclosan (TCS) can inhibit both AOB and NOB activity, potentially disrupting the nitrification process. []

Q3: What is the role of this compound in the context of Trypanosoma cruzi infection?

A3: Macrophages release reactive oxygen and nitrogen species, including peroxythis compound, as part of the immune response against Trypanosoma cruzi. [] T. cruzi utilizes peroxiredoxins, such as TcCPX and TcMPX, to detoxify peroxythis compound, reducing it to this compound and mitigating oxidative stress. []

Q4: What is the molecular formula and weight of this compound?

A4: The this compound ion (NO2-) has a molecular formula of NO2- and a molecular weight of 46.005 g/mol.

Q5: Which spectroscopic techniques can be employed to characterize and quantify this compound?

A5: Several spectroscopic techniques are suitable for this compound analysis. Visible spectrophotometry, employing reagents like sulfanilamide and N-(1-naphthyl) ethylenediamine dihydrochloride, allows for this compound quantification by measuring absorbance at a specific wavelength (e.g., 540 nm). [] Additionally, Raman spectroscopy can be used to study the impact of this compound on the ionic bonds and structure of nitrate salts. []

Q6: How does the type of utensil used for boiling affect the this compound content in carrots?

A6: Boiling carrots in aluminum utensils leads to a more pronounced increase in this compound levels compared to using stainless steel or "periuk" utensils. [] This suggests that the metal composition of the utensil can influence this compound formation during cooking.

Q7: How does sodium this compound impact the structure and thermal properties of molten salt mixtures containing lithium, sodium, and potassium nitrates?

A7: Adding sodium this compound to a ternary nitrate mixture (LiNO3-NaNO3-KNO3) alters its ionic bonds and thermal behavior. [] Raman spectroscopy reveals shifts in ionic bond characteristics, suggesting modifications in the interactions between cations (Li+, Na+, K+) and the nitrate ions. [] The presence of sodium this compound also lowers the starting melting temperature and affects the thermal stability of the molten salt mixture. []

Q8: What is the role of this compound in the denitrification process, and how can its accumulation be managed?

A8: this compound is a crucial intermediate in denitrification, a microbial process where nitrate is reduced to nitrogen gas. [, , ] Under acetate-limited conditions, this compound can accumulate, potentially inhibiting the process. [] Managing the carbon-to-nitrogen (C:N) ratio by adding acetate can prevent this compound accumulation and ensure complete denitrification. []

Q9: How does this compound interact with enzymes like horseradish peroxidase and lactoperoxidase?

A9: this compound reacts with the compound II (oxoferryl heme) intermediates of horseradish peroxidase and lactoperoxidase. [] The reaction rates differ significantly between the two enzymes, indicating varying reactivity. [] Additionally, this compound can influence the activity of lactoperoxidase with various substrates, either enhancing or inhibiting the oxidation process depending on the substrate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.